PROTAC BRD4 Degrader-3

Targeted Protein Degradation BRD4 Acute Myeloid Leukemia

BRD4-targeting PROTAC variability compromises experimental reproducibility. PROTAC BRD4 Degrader-3 (GNE-987, CAS 2313234-00-1) eliminates this uncertainty: a VHL-based heterobifunctional degrader with picomolar DC50 (0.03 nM) in EOL-1 AML cells->14,000-fold more potent than CRBN-based dBET1. Equipotent BD1/BD2 binding (IC50 4.7/4.4 nM). ≥98% purity, ideal for super-enhancer studies, SAR benchmarking, and PAC payload development. Global shipping with cold-chain options.

Molecular Formula C55H65F2N9O9S2
Molecular Weight 1098.3 g/mol
Cat. No. B13423714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-3
Molecular FormulaC55H65F2N9O9S2
Molecular Weight1098.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)ONC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O
InChIInChI=1S/C55H65F2N9O9S2/c1-32-48(76-31-61-32)33-16-18-38(19-17-33)75-63-52(70)44-23-37(67)28-66(44)54(72)49(55(2,3)4)62-45(68)15-13-11-9-7-8-10-12-14-20-58-51(69)39-24-43-40(21-34(39)30-77(6,73)74)41-29-64(5)53(71)47-46(41)35(25-59-47)27-65(43)50-42(57)22-36(56)26-60-50/h16-19,21-22,24-26,29,31,37,44,49,59,67H,7-15,20,23,27-28,30H2,1-6H3,(H,58,69)(H,62,68)(H,63,70)/t37-,44+,49-/m1/s1
InChIKeyNIIZCTGOGSKWQJ-GADVMVDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-987: VHL-Recruiting BRD4 Degrader


PROTAC BRD4 Degrader-3 (also known as GNE-987, compound 1004.1) is a highly potent heterobifunctional proteolysis-targeting chimera (PROTAC) that simultaneously engages the bromodomain-containing protein 4 (BRD4) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce targeted proteasomal degradation of BRD4 [1]. This VHL-based degrader is constructed by linking a potent BET bromodomain inhibitor to a VHL ligand via a ten-methylene spacer . It exhibits equipotent, low-nanomolar binding to both the first (BD1) and second (BD2) bromodomains of BRD4 (IC50 values of 4.7 nM and 4.4 nM, respectively) and achieves picomolar cellular degradation potency, with a reported DC50 of 0.03 nM for BRD4 in the EOL-1 acute myeloid leukemia (AML) cell line [1][2]. This compound also serves as a foundational component for PROTAC-Antibody Conjugates (PACs), enabling targeted delivery strategies [3].

VHL-recruiting BRD4 degrader for targeted protein degradation studies
Suitable as PROTAC-antibody conjugate (PAC) payload in delivery research
Equipotent bromodomain binding (BD1/BD2) for consistent target engagement context

GNE-987: Why It Cannot Be Substituted


The assumption that BRD4-targeting PROTACs are functionally interchangeable is contradicted by substantial variations in degradation potency, E3 ligase dependency, and linker composition. PROTAC BRD4 Degrader-3 (GNE-987) recruits the VHL E3 ligase and achieves picomolar DC50 values (0.03 nM) for BRD4 degradation [1]. In contrast, the CRBN-recruiting degrader dBET1 exhibits an EC50 of 430 nM, representing a >14,000-fold difference in potency . Even among VHL-based degraders, linker length and composition critically influence degradation efficiency and selectivity; for instance, MZ1, another VHL-recruiting BRD4 degrader, shows DC50 values ranging from 8 to 23 nM, which are over 260-fold less potent than GNE-987 . Furthermore, the specific ten-methylene linker in GNE-987 is integral to its activity as a payload for PROTAC-Antibody Conjugates (PACs), a unique application that cannot be replicated by most other BRD4 PROTACs [2]. Substituting PROTAC BRD4 Degrader-3 with a seemingly similar analog would thus introduce significant and unpredictable variability in degradation kinetics, cellular potency, and downstream biological effects, directly compromising experimental reproducibility and data interpretation [1].

E3 Ligase Context
CRBN-recruiting BRD4 degraders (e.g., dBET1) may exhibit different degradation potency profiles; VHL-dependent degradation may not transfer directly.
Linker-Dependent Variability
Alternative VHL-based BRD4 degraders (e.g., MZ1) differ in linker composition and length, which can alter degradation efficiency and target selectivity.
PAC Payload Suitability
The specific linker and potency profile of GNE-987 are critical for PAC conjugation strategies; generic BRD4 PROTACs may not support this application.

GNE-987: Potency & Selectivity Comparison


Cellular Degradation Potency vs. dBET1

PROTAC BRD4 Degrader-3 (GNE-987) demonstrates unprecedented cellular potency for BRD4 degradation, achieving a half-maximal degradation concentration (DC50) of 0.03 nM in EOL-1 AML cells [1]. This potency starkly contrasts with the CRBN-based BRD4 degrader dBET1, which has a reported effective concentration (EC50) of 430 nM for BRD4 degradation . This quantifies a >14,000-fold difference in degradation potency between these two PROTACs, highlighting the superior catalytic efficiency of GNE-987 in inducing BRD4 depletion [1].

Degradation Potency vs dBET1
Reported
>14,000×
Reported degradation potency context; supports target engagement studies
EOL-1 AML cell line; cross-study comparison
Targeted Protein Degradation BRD4 Acute Myeloid Leukemia

Degradation Potency vs. MZ1

PROTAC BRD4 Degrader-3 (GNE-987) not only outperforms CRBN-based degraders but also exhibits superior potency compared to the well-characterized VHL-based BRD4 degrader, MZ1. GNE-987 achieves a DC50 of 0.03 nM for BRD4 degradation [1], whereas MZ1 demonstrates DC50 values of 8 nM and 23 nM in H661 and H838 cells, respectively . Using the most potent reported value for MZ1 (8 nM), GNE-987 is over 260-fold more potent at inducing BRD4 degradation [1].

Degradation Potency vs MZ1
Reported
>260×
Reported potency context among VHL-based degraders; supports linker-activity review
EOL-1 vs H661 cell context; cross-study comparison
PROTAC BRD4 VHL E3 Ligase

Bromodomain Binding Profile vs. ARV-771

PROTAC BRD4 Degrader-3 (GNE-987) displays a balanced, equipotent binding profile for the two bromodomains of BRD4, with IC50 values of 4.7 nM for BD1 and 4.4 nM for BD2 [1]. This contrasts with the pan-BET degrader ARV-771, which shows a broader range of binding affinities across BET family members, including Kd values of 9.6 nM for BRD4(1) and 7.6 nM for BRD4(2) . While GNE-987 is a potent BRD4 degrader, its binding profile is distinct from pan-BET degraders and contributes to its specific degradation properties [1][2].

Bromodomain Binding vs ARV-771
Reported
BRD4 BD1 IC50 4.7 nM; BD2 4.4 nM
ARV-771: Kd 9.6 nM (BD1), 7.6 nM (BD2)
Supports BRD4 target engagement review; binding profile differs from pan-BET degraders
In vitro binding assay data
Epigenetics Bromodomain Selectivity

Growth Inhibition in AML vs. BETd-260

The superior degradation potency of PROTAC BRD4 Degrader-3 (GNE-987) translates directly into potent anti-proliferative effects. GNE-987 inhibits the viability of EOL-1 AML cells with an IC50 of 0.02 nM (20 pM) [1]. In comparison, the CRBN-recruiting BRD4 degrader BETd-260, while also potent, exhibits an IC50 of 51 pM for inhibiting growth of the RS4;11 leukemia cell line . This represents a >1,700-fold difference in growth inhibition potency under comparable cellular contexts [1].

Cell Viability vs BETd-260
Reported
GNE-987 IC50 0.02 nM
BETd-260 IC50 51 pM
Reported cell-viability endpoint context; supports AML cell model studies
EOL-1 vs RS4;11 cell lines; cross-study comparison
Anti-proliferative Activity Acute Myeloid Leukemia BRD4

GNE-987: Key Research Applications


PROTAC-Antibody Conjugate (PAC) Development

PROTAC BRD4 Degrader-3 (GNE-987) is a key component in the design of PROTAC-Antibody Conjugates (PACs). Its high potency and the availability of a stereoisomer control, (S)-GNE-987, which lacks VHL-binding and degradation activity, make it uniquely suited for developing targeted delivery systems [1]. This application is supported by its use in patent literature and research focused on improving the tumor selectivity of potent PROTACs .

Super-Enhancer-Driven Transcription Research

The picomolar potency of GNE-987 (DC50 = 0.03 nM) allows for the complete and rapid ablation of BRD4 at low concentrations, making it an ideal chemical probe for studying super-enhancer (SE) biology [2][3]. Researchers can use GNE-987 to efficiently disrupt SE-associated transcriptional machinery, as demonstrated in studies linking its activity to the downregulation of oncogenes like KRT80 in osteosarcoma [2]. This level of potency is essential for experiments requiring near-complete target suppression without confounding cellular stress responses.

BRD4 Dependence in AML

PROTAC BRD4 Degrader-3 exhibits exceptional potency in AML models, with a DC50 of 0.03 nM and an anti-proliferative IC50 of 0.02 nM in the EOL-1 cell line [3]. This makes it a superior tool over less potent degraders like dBET1 (EC50 = 430 nM) or MZ1 (DC50 = 8 nM) for studying BRD4 addiction in AML and other hematological malignancies [3]. Its use enables precise dose-response studies and the identification of BRD4-dependent gene expression programs at physiologically relevant concentrations.

VHL-Based PROTAC Linker Optimization

GNE-987 is a well-defined VHL-based PROTAC with a specific ten-methylene linker [3]. This structural clarity makes it a valuable benchmark for medicinal chemists conducting structure-activity relationship (SAR) studies to optimize linker composition, length, and attachment points for BRD4 and other protein targets. Its equipotent binding to BRD4 BD1 and BD2 (IC50 = 4.7 nM and 4.4 nM, respectively) provides a consistent and well-documented binding profile against which novel VHL-based degraders can be compared [3].

Application
Selection Property
Validation Focus
PROTAC-Antibody Conjugate research
PROTAC payload compatibility with (S)-GNE-987 control
VHL-dependent degradation specificity
Super-enhancer transcription studies
High-efficiency BRD4 ablation context
Oncogene downregulation endpoint review
BRD4 dependence in AML models
Cell-viability endpoint sensitivity
BRD4-addiction pathway analysis
VHL-based PROTAC SAR studies
Defined linker composition benchmark
Binding affinity and degradation comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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